Triaziquone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triaziquone involves the reaction of 2,3,5-tris(aziridin-1-yl)benzo-1,4-quinone with appropriate reagents under controlled conditions . The process typically includes the following steps:
Formation of Aziridine Rings: The aziridine rings are formed by reacting appropriate precursors with aziridine.
Cyclization: The aziridine-containing intermediates undergo cyclization to form the benzoquinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and yield.
Quality Control: Implementing stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Triaziquone undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to its corresponding hydroquinone derivative under specific conditions.
Substitution: The aziridine rings in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Alkylation: Common reagents include DNA or other nucleophilic substrates, typically under physiological conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Alkylation: DNA adducts and crosslinked DNA strands.
Reduction: Hydroquinone derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
Triaziquone has several scientific research applications, including:
Mechanism of Action
Triaziquone exerts its effects primarily through alkylation of DNA. The aziridine rings in this compound react with nucleophilic sites on DNA, forming covalent bonds and resulting in intrastrand crosslinks . These crosslinks disrupt the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include guanine and adenine bases in DNA .
Comparison with Similar Compounds
Triaziquone is compared with other aziridinylbenzoquinones such as mitomycin C, RH1, and tirapazamine . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications . For example:
Mitomycin C: Also an alkylating agent but with a different quinone core structure.
RH1: A bioreductive compound with enhanced selectivity for hypoxic tumor cells.
Tirapazamine: Undergoes bioreduction to form cytotoxic radicals specifically in hypoxic conditions.
This compound’s uniqueness lies in its specific aziridine substitution pattern and its ability to form stable DNA crosslinks .
Properties
IUPAC Name |
2,3,5-tris(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-9-7-8(13-1-2-13)12(17)11(15-5-6-15)10(9)14-3-4-14/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSOHRWMIRDKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=O)C(=C(C2=O)N3CC3)N4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Record name | TRIAZIQUONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021370 | |
Record name | Triaziquone | |
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Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triaziquone appears as purple needle-like crystals. (NTP, 1992) | |
Record name | TRIAZIQUONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Sparingly soluble (NTP, 1992), Sparingly soluble in cold water; soluble in acetone, benzene, chloroform, ethyl acetate, methanol, and warm acetic acid, In water, 1.1X10+5 mg/L at 25 °C /Estimated/ | |
Record name | TRIAZIQUONE | |
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Record name | TRIAZIQUONE | |
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Vapor Pressure |
3.4X10-6 mm Hg at 25 °C /Estimated/ | |
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Mechanism of Action |
... Hepatocyte cytotoxicity induced by trenimon (250 microM) under aerobic conditions ensued following an initial induction of cyanide-resistant respiration and partial oxidation of glutathione to oxidized glutathione. Trenimon reduction to the hydroquinone by the hepatocytes was rapid. Inhibition of hepatocyte DT-diaphorase by dicumarol increased trenimon-induced cytotoxicity by approximately 10-fold, and markedly inhibited hydroquinone formation. Both cyanide-resistant respiration and oxidized glutathione formation were markedly increased, resulting in depletion of oxygen in the media. Trenimon reduction to the hydroquinone then occurred. ... Hepatocyte cytotoxicity induced by trenimon (350 microM) under hypoxic conditions ensued following glutathione depletion without oxidized glutathione formation. Inactivation of hepatocyte DT-diaphorase by dicumarol under hypoxic conditions increased trenimon-induced cytotoxicity by approximately 3.5-fold and increased semiquinone radical levels 2-fold without affecting its reduction rate., L5178Y/HBM10 lymphoblasts, resistant to hydrolyzed benzoquinone mustard, were approximately 2-fold more sensitive to trenimon (2,3,5-tris-ethyleneimino-1,4-benzoquinone) compared to parental cells (L5178Y). The L5178Y/HBM10 cells are reported to have a 24-fold increased level of DT-diaphorase activity over the parental cells. Inhibition of DT-diaphorase by dicoumarol markedly inhibited the cytotoxic activity of trenimon to the resistant L5178Y/HBM10 cells. Spectrophotometric analysis of the reduction of the quinone, trenimon, to its hydroquinone form was shown to occur approximately 25 times more rapidly in the L5178Y/HBM10 cells relative to the parental cells and was inhibited by discoumarol. Trenimon also induced continuous cyanide-resistant respiration in the L5178Y cells, but not in the resistant L5178Y/HBM10 cells., Treatment of Ehrlich ascites tumor cells with the alkylating agent triaziquone [2,3,5-tris(ethyleneimino)benzoquinone-1,4] and nitrogen mustard leads to a reduction of the posttranslational acetylation of histones. Acetylation of all core histones is affected. The reduction of labeling of acetylated sites is accompanied by a dose-dependent decrease in the extent of acetylation as indicated by the level of acetylation of H4. The depression of histone acetylation is expressed at all concentrations of the alkylating agents which cause significant inhibition of tumor cell proliferation. | |
Record name | TRIAZIQUONE | |
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Color/Form |
Purple needles crystals from ethyl acetate | |
CAS No. |
68-76-8 | |
Record name | TRIAZIQUONE | |
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Record name | Triaziquone | |
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Record name | TRIAZIQUONE | |
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Melting Point |
324 to 325 °F (NTP, 1992), 162.5-163 °C | |
Record name | TRIAZIQUONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16063 | |
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Record name | TRIAZIQUONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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